2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide
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Overview
Description
2-[7-(Ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazino[4,5-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to facilitate the formation of the heterocyclic ring.
Introduction of the Ethylsulfanyl Group: This step typically involves the substitution of a suitable leaving group with an ethylsulfanyl group, using reagents such as ethylthiol and a base.
Attachment of the Acetamide Moiety: This is achieved through an acylation reaction, where the diazino[4,5-d]pyrimidine core is reacted with an acylating agent in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound is being investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to bind to these targets with high affinity, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic core and are also being investigated for their potential as drug candidates.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar structure and exhibit a range of biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
2-[7-(Ethylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide is unique due to the presence of both the ethylsulfanyl and acetamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-29-20-22-10-16-18(24-20)23-12-25(19(16)27)11-17(26)21-9-14-5-7-15(8-6-14)28-13(2)3/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,21,26) |
InChI Key |
HQYODUJCNMHRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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